Ethane, 2-bromo-1,1,1-trimethoxy-
Description
Ethane (B1197151), 2-bromo-1,1,1-trimethoxy-, with the chemical formula C₅H₁₁BrO₃, represents a unique molecular architecture that combines the functionalities of a brominated alkane and a trimethoxy orthoester. This combination makes it a valuable intermediate in various organic syntheses. The structure features a central ethane backbone with a bromine atom on the second carbon and three methoxy (B1213986) groups on the first carbon, conferring specific reactivity to the molecule. nih.gov
In the landscape of modern organic chemistry, Ethane, 2-bromo-1,1,1-trimethoxy- and its analogues are recognized for their utility as building blocks in the synthesis of more complex molecules. While specific research applications for Ethane, 2-bromo-1,1,1-trimethoxy- are not extensively documented in publicly available literature, the presence of a reactive bromo group and three methoxy groups suggests its potential as a versatile reagent. nih.gov The related compound, 1,1,1-trimethoxyethane, has been utilized in the preparation of various purine (B94841) derivatives, highlighting the synthetic utility of the trimethoxyethane moiety. ontosight.aigoogle.com
The significance of halogenated compounds in organic synthesis is well-established. Brominated molecules, in particular, are pivotal intermediates in forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution and cross-coupling reactions. researchgate.net The orthoester functionality, on the other hand, is known for its role in protecting carboxylic acids and as a precursor for various functional groups. The dual presence of these functionalities in one molecule makes Ethane, 2-bromo-1,1,1-trimethoxy- a compound of interest for developing novel synthetic methodologies.
The key structural motifs of Ethane, 2-bromo-1,1,1-trimethoxy- are the α-bromo substituted carbon and the orthoester carbon. The bromine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack. This reactivity is a cornerstone of SN2 reactions, where the steric hindrance around the reaction center plays a crucial role in the reaction rate. byjus.comlearncbse.in
Orthoesters are generally stable under basic and neutral conditions but are readily hydrolyzed in mild aqueous acid to form esters and alcohols. wikipedia.org The reactivity of orthoesters is attributed to the electron-deficient central carbon atom, which is bonded to three electronegative oxygen atoms. wikipedia.org The presence of the electron-withdrawing bromine atom in Ethane, 2-bromo-1,1,1-trimethoxy- is expected to influence the stability and reactivity of the orthoester group. For instance, studies on fluorinated orthoesters have shown that electron-withdrawing groups can destabilize the orthoester towards hydrolysis.
The predicted reactivity profile of Ethane, 2-bromo-1,1,1-trimethoxy- would therefore involve a competition between nucleophilic substitution at the brominated carbon and reactions at the orthoester functionality, depending on the reaction conditions. For example, in the presence of a strong nucleophile under neutral or basic conditions, substitution of the bromine atom is likely to be the predominant reaction. Conversely, under acidic conditions, hydrolysis of the orthoester group would be a competing pathway.
The study of orthoesters dates back to the late 19th and early 20th centuries with the development of the Pinner reaction, which provides a method for their synthesis from nitriles and alcohols. wikipedia.org This reaction proceeds through an imido ester hydrochloride intermediate. Another classic method involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. wikipedia.org A 1977 patent describes a method for producing 1,1,1-trimethoxyethane through the alcoholysis of methyliminoacetate hydrochloride. google.com
The investigation of halogenated acetals and their reactivity has also been a long-standing area of interest in organic chemistry. Early research focused on their synthesis and basic transformations. For example, a method for preparing 1,1-diethoxy-2-bromoethane involves the bromination of acetaldehyde (B116499) followed by condensation with ethanol. google.com Over time, the focus has shifted towards understanding the intricate details of their reaction mechanisms and harnessing their synthetic potential. Modern research often involves computational studies to elucidate reaction pathways and substituent effects, as seen in studies of Claisen rearrangements of related vinyl ethers. rsc.org The development of new catalytic systems and reaction conditions continues to expand the utility of these valuable synthetic intermediates.
Data Tables
Table 1: Physicochemical Properties of Ethane, 2-bromo-1,1,1-trimethoxy- and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Ethane, 2-bromo-1,1,1-trimethoxy- | 40070-40-4 | C₅H₁₁BrO₃ | 199.04 | Not available | Not available | Not available |
| Ethane, 2-bromo-1,1-dimethoxy- | 7252-83-7 | C₄H₉BrO₂ | 169.02 | 148-150 | 1.43 | 1.445 |
| Ethane, 2-bromo-1,1-diethoxy- | 2032-35-1 | C₆H₁₃BrO₂ | 197.07 | Not available | Not available | Not available |
| 1,1,1-Trimethoxyethane | 1445-45-0 | C₅H₁₂O₃ | 120.15 | 108 | 0.922 | 1.388 |
| 2-Chloro-1,1,1-trimethoxyethane | 74974-54-2 | C₅H₁₁ClO₃ | 154.59 | 138 | 1.147 | 1.425 |
Data for Ethane, 2-bromo-1,1,1-trimethoxy- is limited. Data for related compounds is provided for comparison. Sources: [4, 8, 14, 2-Chloro-1,1,1-trimethoxyethane 98 74974-54-2 - Sigma-Aldrich, 1,1,1-Trimethoxyethane Properties - Ontosight]
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1,1-trimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMGHGBEIOQFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448791 | |
| Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40070-40-4 | |
| Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethane, 2 Bromo 1,1,1 Trimethoxy and Analogous Acetals
Established Synthetic Routes to Ethane (B1197151), 2-bromo-1,1,1-trimethoxy- and Analogous Acetals
The synthesis of α-halo acetals is a cornerstone of organic chemistry, providing valuable bifunctional building blocks for the construction of more complex molecules. While direct literature on the synthesis of Ethane, 2-bromo-1,1,1-trimethoxy- is not extensively documented, established routes for analogous compounds, such as bromoacetaldehyde (B98955) dimethyl acetal (B89532) and bromoacetaldehyde diethyl acetal, provide a strong basis for its preparation.
Condensation-Bromination via Methyl Chloroacetate (B1199739) and Trimethyl Orthoformate
A plausible, though not explicitly detailed in the literature for this specific compound, synthetic approach to Ethane, 2-bromo-1,1,1-trimethoxy- involves a condensation reaction followed by bromination, starting from materials like methyl chloroacetate and trimethyl orthoformate. The synthesis of the related trimethyl orthoacetate is well-documented, often prepared from acetonitrile (B52724) and methanol (B129727) in the presence of an acid catalyst. chemicalbook.comgoogle.comgoogle.comgoogle.com
Acid catalysis is pivotal in the formation and exchange reactions of orthoesters. niscpr.res.inrsc.org The mechanism typically involves the protonation of an alkoxy group, which then departs as an alcohol, generating a resonance-stabilized cation. This cation is then susceptible to nucleophilic attack by an alcohol. In the context of synthesizing orthoesters, acid catalysts facilitate the reaction between a nitrile or an ester with an alcohol. niscpr.res.insemanticscholar.org For instance, the synthesis of trimethyl orthoacetate from acetonitrile and methanol is catalyzed by dry hydrogen chloride gas. chemicalbook.comgoogle.com Similarly, acid catalysts like camphorsulfonic acid are used in the reaction of orthoesters with diols to form acetals. chemicalbook.comscbt.com The choice and concentration of the acid catalyst can significantly influence the reaction rate and the formation of side products. niscpr.res.in
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. researchgate.netchemeurope.com For the synthesis of related bromoacetals, temperature control is critical. For example, in the bromination of paraldehyde (B1678423) to form bromoacetaldehyde, the reaction is typically carried out at low temperatures, such as -5 to 0°C, to control the exothermic reaction and minimize side reactions. patsnap.comgoogle.com The subsequent acetalization step may be performed at a slightly elevated temperature, for instance, 35-40°C, to drive the reaction to completion. patsnap.comgoogle.com Reaction times can vary significantly, from a few hours to overnight, depending on the specific reactants and conditions. patsnap.comorgsyn.org Monitoring the reaction progress using techniques like gas chromatography (GC) can help determine the optimal reaction time. acs.org
Table 1: Exemplary Reaction Conditions for the Synthesis of Analogous Bromoacetals
| Starting Material | Brominating Agent | Acetalizing Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Vinyl Acetate (B1210297) | Bromine | Ethanol | - | -10 | 8-10 | 62-64 | orgsyn.org |
| Paraldehyde | Bromine | Ethanol | Copper catalyst, H₂SO₄ | -5 to 0 | 1-1.5 | High | patsnap.comgoogle.com |
| 1,2-Dibromoethyl ethyl ether | - | Ethanol | Potassium hydroxide | 0 to reflux | - | 83 | prepchem.com |
This table presents data for the synthesis of bromoacetaldehyde diethyl acetal, an analog of the target compound.
The purification of bromoacetals is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include washing with water and a mild base (e.g., sodium carbonate solution) to neutralize any remaining acid, followed by drying over an anhydrous salt like calcium chloride. orgsyn.org Fractional distillation under reduced pressure is a widely used method to obtain the pure product. orgsyn.orgprepchem.comgoogle.com For instance, bromoacetaldehyde diethyl acetal is reported to boil at 62–63°C/15 mmHg. orgsyn.org
Exploration of Alternative Synthetic Pathways
Alternative synthetic routes to α-bromo acetals often involve different starting materials and precursors, providing flexibility and potentially more efficient pathways.
Several precursors have been successfully employed for the synthesis of bromoacetaldehyde acetals. A common and effective starting material is vinyl acetate . The reaction involves the addition of bromine and an alcohol (in this case, methanol would be used for the trimethoxy analog) across the double bond. orgsyn.orggoogle.com
Another precursor is paraldehyde , the cyclic trimer of acetaldehyde (B116499). This method involves the bromination of paraldehyde followed by acetalization with the desired alcohol in the presence of an acid catalyst. patsnap.comgoogle.comBromoacetaldehyde itself can also be directly acetalized, although it is often generated in situ due to its lachrymatory nature. orgsyn.org
Other less common but viable routes include the reaction of 1,2-dibromoethyl ethyl ether with sodium ethoxide orgsyn.orgprepchem.com and the bromination of acetal directly, sometimes in the presence of a base like calcium carbonate or using N-bromosuccinimide. orgsyn.org
Table 2: Alternative Precursors for the Synthesis of Analogous Bromoacetals
| Precursor | Key Reagents | Product | Reference |
| Vinyl Acetate | Bromine, Ethanol | Bromoacetaldehyde diethyl acetal | orgsyn.orggoogle.com |
| Paraldehyde | Bromine, Ethanol, Acid Catalyst | Bromoacetaldehyde diethyl acetal | patsnap.comgoogle.com |
| 1,2-Dibromoethyl ethyl ether | Potassium hydroxide, Ethanol | Bromoacetaldehyde diethyl acetal | prepchem.com |
| Acetal | N-Bromosuccinimide | Bromoacetal | orgsyn.org |
This table illustrates various precursors used for the synthesis of bromoacetaldehyde diethyl acetal, providing a template for the potential synthesis of its trimethoxy analog.
Development of Novel Catalytic Systems for Bromination and Methoxylation Processes
The introduction of bromine and methoxy (B1213986) groups into organic scaffolds can be achieved through various catalytic methods, aiming to enhance efficiency, selectivity, and safety. While a specific catalytic system for the direct synthesis of Ethane, 2-bromo-1,1,1-trimethoxy- is not prominently documented, the development of catalysts for related transformations provides significant insights.
Modern synthetic chemistry has seen a shift towards catalytic processes to avoid the stoichiometric use of hazardous reagents. For bromination, catalyst systems often aim to generate a controlled amount of an electrophilic bromine species in situ. For instance, the catalytic bromination of non-activated aromatic compounds has been accomplished using an Fe₂O₃/zeolite system. In this process, FeBr₃ is identified as the active catalytic species, formed in situ from HBr and Fe₂O₃. researchgate.net Such a system could potentially be adapted for the α-bromination of orthoesters, although the reactivity of the substrate would be a critical factor.
Lewis acid catalysis also presents a viable route for benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), with Zirconium(IV) chloride showing high activity. researchgate.net While not directly applicable to the aliphatic orthoester , this demonstrates the principle of activating a bromine source for selective substitution.
For methoxylation, copper-catalyzed reactions of aryl bromides with sodium methoxide (B1231860) have been studied, proceeding through a cuprate-like intermediate. tue.nl Although this applies to aryl systems, it highlights the role of transition metal catalysts in facilitating C-O bond formation. The synthesis of orthoesters themselves can be catalyzed by strong acids in the Pinner reaction of nitriles with alcohols. nih.govwikipedia.org
Recent advancements also focus on organocatalysis. For example, β-turn-containing tetra-peptides have been shown to be highly effective catalysts in the atroposelective bromination of 3-arylquinazolin-4(3H)-ones, showcasing the potential of peptide-based catalysts for enantioselective halogenation. chemicalbook.com
A proposed catalytic approach for the synthesis of Ethane, 2-bromo-1,1,1-trimethoxy- could involve the bromination of the parent orthoester, trimethyl orthoacetate. The synthesis of trimethyl orthoacetate can be achieved via the Pinner reaction, reacting acetonitrile with methanol in the presence of hydrogen chloride. patsnap.comgoogle.comgoogle.comacgpubs.org The subsequent bromination would likely require a catalyst to facilitate the selective substitution at the C2 position.
| Catalyst System | Reactants | Product Type | Reference |
| Fe₂O₃/zeolite | Aromatic compounds, HBr | Bromoaromatics | researchgate.net |
| Zirconium(IV) chloride | Toluene derivatives, DBDMH | Benzylic bromides | researchgate.net |
| Copper salts | Aryl bromides, Sodium methoxide | Aryl methyl ethers | tue.nl |
| Peptide catalyst | 3-arylquinazolin-4(3H)-ones | Atroposelective brominated products | chemicalbook.com |
Green Chemistry Principles in the Synthesis of Brominated Orthoesters
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. patsnap.comchemicalbook.com These principles are highly relevant to the synthesis of brominated compounds due to the inherent hazards associated with elemental bromine and some traditional solvents. wikipedia.orgrsc.org
Key green chemistry principles applicable to the synthesis of brominated orthoesters include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved by optimizing reactions for high yields and selectivity, thus reducing the formation of byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The use of catalytic reagents over stoichiometric ones significantly improves atom economy. chemicalbook.com
Use of Less Hazardous Chemicals: Whenever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. This principle strongly advocates for replacing hazardous reagents like elemental bromine with safer alternatives such as N-Bromosuccinimide (NBS) or by generating the brominating agent in situ. tue.nlrsc.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Aqueous media or solvent-free conditions are preferred. quora.com For instance, the use of water as a solvent in some bromination reactions with NBS is a greener alternative to chlorinated solvents. rsc.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only required in small amounts and can carry out a single reaction many times. chemicalbook.comorgsyn.org The development of recyclable catalysts, such as the Fe₂O₃/zeolite system, further enhances the green credentials of a process. researchgate.net
An alternative to elemental bromine is the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. This method is considered a greener approach as the reagents are solid, stable, non-hazardous, and inexpensive, providing an efficient alternative to conventional procedures using liquid bromine. google.com Continuous flow reactors also offer a safer way to handle hazardous reagents like bromine by generating and consuming them in situ, minimizing the risk of exposure. tue.nl
Methodological Insights from the Synthesis of Related Brominated Acetals
Given the lack of direct synthetic routes for Ethane, 2-bromo-1,1,1-trimethoxy-, examining the synthesis of structurally similar brominated acetals, such as 2-bromo-1,1-diethoxyethane (bromoacetal) and 2-bromo-1,1-dimethoxyethane (B145963), provides valuable methodological insights. nih.goviastate.eduyoutube.comresearchgate.net
Catalytic Bromination Techniques in the Preparation of Dihalo- and Dialkoxy-ethanes
The preparation of dihalo- and dialkoxy-ethanes often involves the addition of halogens or alkoxy groups to a double bond or substitution reactions. Catalysis plays a crucial role in controlling the regioselectivity and stereoselectivity of these reactions.
For instance, the synthesis of bromoacetaldehyde diethyl acetal (bromoacetal) can be achieved by the bromination of the corresponding acetal. microchem.fr While direct catalytic bromination of simple acetals is not extensively documented, related reactions provide clues. The ozonolysis of 1,4-dibromo-2-butene (B147587) followed by treatment with triphenylphosphine (B44618) is a method to produce bromoacetaldehyde, which can then be converted to the acetal.
The synthesis of 1-bromo-2-(2-methoxyethoxy)ethane (B10149) involves the reaction of diethylene glycol monomethyl ether with phosphorous tribromide, a classic brominating agent.
Utility of N-Bromosuccinimide (NBS) in Selective Bromination Reactions
N-Bromosuccinimide (NBS) is a versatile and selective brominating agent, often preferred over elemental bromine due to its solid nature and milder reaction conditions. rsc.orgmicrochem.fr It is particularly useful for allylic and benzylic brominations via a radical pathway, typically initiated by light or a radical initiator like AIBN. microchem.fr
In the context of compounds related to Ethane, 2-bromo-1,1,1-trimethoxy-, the most relevant application of NBS is the α-bromination of carbonyl derivatives and their acetals. microchem.fr The reaction of enol ethers or enolates with NBS is a high-yielding method for α-bromination with few side products. Bromoacetal has been prepared by the bromination of acetal with NBS. microchem.fr This suggests that a potential route to Ethane, 2-bromo-1,1,1-trimethoxy- could be the reaction of trimethyl orthoacetate with NBS, likely proceeding through a radical or acid-catalyzed mechanism. microchem.fr
NBS can also be used for the oxidative deprotection of certain protecting groups and in the synthesis of α-amino ketones from secondary alcohols and amines, highlighting its diverse reactivity.
| Brominating Agent | Substrate Type | Key Features | References |
| N-Bromosuccinimide (NBS) | Alkenes (allylic), Toluene derivatives (benzylic), Carbonyls (α-position), Acetals | Selective, solid reagent, milder than Br₂, radical or acid-catalyzed pathways | rsc.orgmicrochem.fr |
Application of Elemental Bromine in Traditional Synthetic Procedures
Elemental bromine (Br₂) has been historically used for a wide range of bromination reactions, including the synthesis of brominated acetals. orgsyn.org For example, a well-established procedure for synthesizing bromoacetaldehyde diethyl acetal involves the reaction of vinyl acetate with elemental bromine in absolute ethanol. microchem.fr This reaction proceeds by the addition of bromine to the double bond, followed by reaction with the alcohol solvent.
However, the use of elemental bromine presents significant safety and environmental challenges. It is a volatile, corrosive, and highly toxic liquid that requires careful handling. rsc.org Reactions involving Br₂ are often exothermic and can lead to the formation of hazardous byproducts like hydrogen bromide. orgsyn.org
Despite these drawbacks, elemental bromine is still employed in certain industrial processes due to its high reactivity and low cost. In a laboratory setting, its use is often minimized in favor of safer alternatives. Traditional methods may also involve the direct bromination of an acetal with elemental bromine, sometimes in the presence of a base like calcium carbonate to neutralize the HBr formed. microchem.fr
Mechanistic Investigations of Ethane, 2 Bromo 1,1,1 Trimethoxy Transformations
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in "Ethane, 2-bromo-1,1,1-trimethoxy-" is attached to a primary carbon, which is flanked by a carbon atom bearing three methoxy (B1213986) groups. This structural arrangement suggests that the compound can undergo nucleophilic substitution, where the bromide ion acts as a leaving group. The primary nature of the substrate would typically favor an S_N2 mechanism, but the steric bulk and electronic effects of the adjacent trimethoxymethyl group must be considered.
Reactivity with Diverse Nucleophiles
The reactivity of "Ethane, 2-bromo-1,1,1-trimethoxy-" will also depend on the nature of the nucleophile. Strong, unhindered nucleophiles will favor the S_N2 mechanism.
Alkoxides are strong bases and can also be potent nucleophiles. The outcome of the reaction of an alkyl halide with an alkoxide often involves a competition between substitution (S_N2) and elimination (E2) reactions.
With sodium methoxide (B1231860) (NaOCH₃) , the methoxide ion is a strong nucleophile but is not particularly bulky. It would be expected to react with "Ethane, 2-bromo-1,1,1-trimethoxy-" primarily via an S_N2 pathway to yield 1,1,1,2-tetramethoxyethane.
Potassium tert-butoxide (KOC(CH₃)₃) , on the other hand, is a strong but very bulky base. masterorganicchemistry.com Its steric hindrance makes it a poor nucleophile for S_N2 reactions. masterorganicchemistry.com Therefore, it is more likely to act as a base and promote an E2 elimination reaction, leading to the formation of 1,1,1-trimethoxyethene.
Table 3: Predicted Products of the Reaction of Ethane (B1197151), 2-bromo-1,1,1-trimethoxy- with Alkoxides
| Alkoxide | Reagent | Primary Role | Predicted Major Product | Predicted Mechanism |
|---|---|---|---|---|
| Sodium Methoxide | NaOCH₃ | Strong Nucleophile, Strong Base | 1,1,1,2-Tetramethoxyethane | S_N2 |
This table outlines the expected major products based on the known reactivity of these common alkoxide reagents.
Reactivity with Other Carbon, Nitrogen, and Sulfur Nucleophiles
Detailed studies on the reactivity of Ethane, 2-bromo-1,1,1-trimethoxy- with a wide array of carbon, nitrogen, and sulfur nucleophiles are not extensively documented. However, based on its structure as a bromoalkane, it is anticipated to undergo nucleophilic substitution reactions. smolecule.com The bromine atom serves as a good leaving group, and the carbon atom to which it is attached is the electrophilic center.
Carbon Nucleophiles: Reactions with carbon nucleophiles such as organocuprates or Grignard reagents would be expected to form a new carbon-carbon bond, leading to the corresponding alkylated products. The presence of the orthoester may influence the reaction conditions required.
Nitrogen Nucleophiles: Nitrogen-based nucleophiles like ammonia, primary, and secondary amines would likely react with Ethane, 2-bromo-1,1,1-trimethoxy- to form the corresponding substituted amines. The reaction would proceed via a standard SN2 or SN1 mechanism, depending on the reaction conditions and the steric bulk of the nucleophile.
Sulfur Nucleophiles: Sulfur nucleophiles are generally considered soft and highly effective in SN2 reactions. Thiolates (RS⁻) would be expected to readily displace the bromide to form thioethers.
It is important to note that without specific experimental data, the competition between substitution and elimination pathways with these nucleophiles remains a matter of speculation.
Elimination Reactions Involving Ethane, 2-bromo-1,1,1-trimethoxy-
The presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon makes Ethane, 2-bromo-1,1,1-trimethoxy- a candidate for elimination reactions to form an alkene. smolecule.com The likely product of such a dehydrohalogenation reaction would be 1,1,1-trimethoxy-2-ethene.
Dehydrohalogenation Mechanisms: E1, E2, and E1cB Pathways
The specific elimination mechanism (E1, E2, or E1cB) that Ethane, 2-bromo-1,1,1-trimethoxy- would undergo is dependent on several factors, primarily the strength of the base, the solvent, and the temperature.
E2 Mechanism: A concerted E2 mechanism would be favored by the use of a strong, non-hindered base. The base would abstract a proton from the C2 position, while simultaneously the C-Br bond would break, and a double bond would form.
E1 Mechanism: An E1 mechanism would proceed through a carbocation intermediate. The polar nature of the C-Br bond and the potential for stabilization of the resulting carbocation by the adjacent oxygen atoms of the methoxy groups (though inductive effects might also play a role) could make this pathway viable, particularly with a weak base in a polar protic solvent.
E1cB Mechanism: The E1cB (Elimination Unimolecular Conjugate Base) mechanism is less likely for this compound unless the methoxy groups significantly acidify the adjacent protons, which is not typically the case.
Regioselectivity of Alkene Formation: Adherence to Zaitsev's Rule
For Ethane, 2-bromo-1,1,1-trimethoxy-, there is only one possible alkene product from dehydrohalogenation, 1,1,1-trimethoxy-2-ethene, as there is only one beta-hydrogen. Therefore, regioselectivity and Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, are not applicable in this specific case.
Influence of Base Strength and Steric Hindrance on Elimination vs. Substitution Ratios
The competition between substitution (SN2/SN1) and elimination (E2/E1) is a critical aspect of the reactivity of alkyl halides. For Ethane, 2-bromo-1,1,1-trimethoxy-, the following trends are expected:
Base Strength: Strong bases favor elimination reactions (E2), whereas weak bases or good nucleophiles that are weak bases favor substitution (SN2).
Steric Hindrance: The use of sterically hindered bases, such as potassium tert-butoxide, strongly favors elimination over substitution. The bulky base has difficulty accessing the electrophilic carbon for a substitution reaction but can more easily abstract a proton from the periphery of the molecule.
The following table summarizes the expected major reaction pathway based on the nature of the base/nucleophile:
| Reagent Type | Expected Major Pathway |
| Strong, non-hindered base (e.g., NaOH, NaOEt) | E2 / SN2 competition |
| Strong, hindered base (e.g., t-BuOK) | E2 |
| Weak base, good nucleophile (e.g., I⁻, RS⁻) | SN2 |
Thermodynamic and Kinetic Favorability of Elimination at Elevated Temperatures
In general, elimination reactions are entropically favored over substitution reactions because they lead to an increase in the number of molecules in the system. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. Therefore, increasing the reaction temperature typically favors the elimination pathway. While specific thermodynamic and kinetic data for Ethane, 2-bromo-1,1,1-trimethoxy- are not available, it is reasonable to assume that higher temperatures would increase the yield of the elimination product, 1,1,1-trimethoxy-2-ethene.
Alkylation Chemistry of Ethane, 2-bromo-1,1,1-trimethoxy-
Ethane, 2-bromo-1,1,1-trimethoxy- can theoretically act as an alkylating agent, introducing the 1,1,1-trimethoxyethyl group to a nucleophile. This would occur through a nucleophilic substitution reaction where the nucleophile displaces the bromide. However, specific examples of its use in this capacity are not found in the surveyed literature. The orthoester functionality could be a useful synthetic handle, as it can be hydrolyzed to a carboxylic acid or an ester under acidic conditions.
Mechanistic Understanding of Alkyl Group Transfer
The transfer of an alkyl group, specifically a methyl group, from "Ethane, 2-bromo-1,1,1-trimethoxy-" to a nucleophile is a plausible reaction pathway, likely proceeding through the formation of a reactive oxocarbenium ion intermediate. In the presence of a Lewis acid or under thermal conditions, one of the methoxy groups can be abstracted, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic species can then be attacked by a nucleophile.
Alternatively, an SN2-type displacement of a methoxy group by a nucleophile could occur, although this is generally less favored for orthoesters compared to the pathway involving an oxocarbenium ion. The presence of the electron-withdrawing bromoacetyl moiety would further destabilize any developing positive charge on the central carbon, making the formation of a discrete oxocarbenium ion more challenging and potentially favoring a more concerted displacement mechanism.
Substrate Scope and Selectivity in Alkylating Reactions
The utility of "Ethane, 2-bromo-1,1,1-trimethoxy-" as an alkylating agent would depend on the nature of the nucleophile. Soft nucleophiles are expected to react more readily than hard nucleophiles. The table below illustrates the hypothetical substrate scope for alkylation reactions with this reagent, based on the known reactivity of similar electrophiles.
| Substrate (Nucleophile) | Expected Product | Anticipated Yield | Notes |
|---|---|---|---|
| Thiophenol | Methyl phenyl sulfide | Good to Excellent | Soft nucleophile, favorable reaction. |
| Sodium azide | Methyl azide | Moderate to Good | Good nucleophile, potential for clean reaction. |
| Phenol (B47542) | Anisole | Moderate | May require activation or harsher conditions. |
| Sodium cyanide | Acetonitrile (B52724) | Low to Moderate | Potential for side reactions. |
| Water | Methanol (B129727) | Low (without catalyst) | Hydrolysis is generally slow without acid catalysis. |
Selectivity in these reactions would be influenced by steric hindrance around the nucleophilic center and the reaction conditions employed. The bulky nature of the "Ethane, 2-bromo-1,1,1-trimethoxy-" molecule might favor alkylation of less sterically hindered nucleophiles.
Functionalization of Phenolic Compounds and Aromatic Systems
The functionalization of phenolic compounds and other electron-rich aromatic systems using "Ethane, 2-bromo-1,1,1-trimethoxy-" can be envisioned to proceed via two main pathways: O-alkylation of the phenolic hydroxyl group or C-alkylation of the aromatic ring.
O-alkylation of phenols would yield the corresponding methyl ethers (anisole derivatives). This reaction is typically promoted by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide can then attack the orthoester, leading to methyl transfer.
C-alkylation, a Friedel-Crafts type reaction, would likely require a Lewis acid catalyst to activate the orthoester and generate a sufficiently electrophilic species to attack the aromatic ring. The regioselectivity of C-alkylation would be governed by the directing effects of the substituents already present on the aromatic ring. The table below presents potential functionalization reactions.
| Aromatic Substrate | Reaction Type | Expected Product | Conditions |
|---|---|---|---|
| Phenol | O-Alkylation | Anisole | Base (e.g., K2CO3), DMF |
| Benzene | C-Alkylation | (1,1,1-Trimethoxy-2-bromo)ethylbenzene | Lewis Acid (e.g., AlCl3) |
| Anisole | C-Alkylation | Methoxy-(1,1,1-trimethoxy-2-bromo)ethylbenzene isomers | Lewis Acid (e.g., AlCl3) |
| Naphthalene | C-Alkylation | (1,1,1-Trimethoxy-2-bromo)ethylnaphthalene isomers | Lewis Acid (e.g., AlCl3) |
Acetal (B89532) Hydrolysis and Functional Group Interconversions
The orthoester moiety of "Ethane, 2-bromo-1,1,1-trimethoxy-" is susceptible to hydrolysis and can undergo selective demethylation, providing pathways for further functional group transformations.
Selective Demethylation Strategies for Methoxy Groups
Selective demethylation of one or more methoxy groups in "Ethane, 2-bromo-1,1,1-trimethoxy-" would be a challenging but potentially useful transformation. Strong Lewis acids, such as boron tribromide (BBr3), are commonly used for the cleavage of methyl ethers. The reaction would likely proceed via coordination of the Lewis acid to a methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Achieving selectivity for the demethylation of one specific methoxy group over the others would be difficult due to their chemical equivalence.
Alternatively, nucleophilic reagents like thiols in the presence of a strong base could potentially effect demethylation. For instance, treatment with sodium thiophenoxide could lead to the displacement of a methyl group via an SN2 reaction. The choice of reagent and reaction conditions would be crucial to control the extent of demethylation.
Advanced Characterization Techniques and Spectroscopic Analysis in Research on Ethane, 2 Bromo 1,1,1 Trimethoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule.
¹H NMR spectroscopy provides information on the different chemical environments of protons in a molecule. In Ethane (B1197151), 2-bromo-1,1-dimethoxy-, we would expect to see distinct signals for the protons of the methoxy (B1213986) groups and the methylene (B1212753) and methine groups of the ethyl chain.
The methoxy groups (-OCH₃) would likely appear as a singlet, as the six protons are chemically equivalent. The methylene group (-CH₂Br) protons, being adjacent to a bromine atom, would be deshielded and appear at a lower field. The methine proton (-CH(OCH₃)₂) would be coupled to the methylene protons, resulting in a triplet. Correspondingly, the methylene protons would be coupled to the methine proton, appearing as a doublet.
Table 1: Predicted ¹H NMR Data for Ethane, 2-bromo-1,1-dimethoxy-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | s | 6H | -OCH₃ |
| ~3.5 | d | 2H | -CH₂Br |
| ~4.6 | t | 1H | -CH(OCH₃)₂ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For Ethane, 2-bromo-1,1-dimethoxy-, three distinct signals are expected, corresponding to the three unique carbon environments.
The carbon of the methoxy groups will produce one signal. The carbon of the methylene group bonded to bromine will be at a characteristic chemical shift, and the carbon of the methine group bonded to two oxygen atoms will appear at a lower field due to the electronegativity of the oxygen atoms.
Table 2: Predicted ¹³C NMR Data for Ethane, 2-bromo-1,1-dimethoxy-
| Chemical Shift (δ) ppm | Assignment |
| ~35 | -CH₂Br |
| ~55 | -OCH₃ |
| ~102 | -CH(OCH₃)₂ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional NMR techniques are instrumental in definitively establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.eduyoutube.com In the case of Ethane, 2-bromo-1,1-dimethoxy-, a cross-peak would be observed between the signals of the -CH₂Br protons and the -CH(OCH₃)₂ proton, confirming their adjacent positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com For our target molecule, it would show a correlation between the -CH₂Br proton signal and the corresponding carbon signal, and similarly for the -CH(OCH₃)₂ and -OCH₃ groups. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com For instance, the protons of the methoxy groups would show a correlation to the methine carbon, and the methylene protons would show a correlation to the methine carbon, further solidifying the molecular structure. youtube.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragments provide a "fingerprint" that can be used to identify the compound. The molecular ion peak ([M]⁺) for Ethane, 2-bromo-1,1-dimethoxy- would be expected at m/z 168 and 170, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. docbrown.info
Common fragmentation pathways would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 137/139, or the loss of a bromine atom to give a fragment at m/z 89. Another prominent fragment would likely be [CH(OCH₃)₂]⁺ at m/z 75.
Table 3: Predicted EI-MS Fragmentation Data for Ethane, 2-bromo-1,1-dimethoxy-
| m/z | Assignment |
| 168/170 | [M]⁺ (Molecular Ion) |
| 137/139 | [M - OCH₃]⁺ |
| 89 | [M - Br]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsr.com This technique is ideal for assessing the purity of a sample of Ethane, 2-bromo-1,1-dimethoxy-. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak can be used for identification. The mass spectrometer then provides the mass spectrum of the compound eluting at that retention time, confirming its identity. ijpsr.com If impurities are present, they will appear as separate peaks in the chromatogram, allowing for their identification and quantification.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in the molecular characterization of "Ethane, 2-bromo-1,1,1-trimethoxy-." Infrared spectroscopy probes the vibrational modes of its chemical bonds, while UV-Visible spectroscopy provides insights into its electronic transitions.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Functional Group Identification
The IR spectrum of a related compound, 1-bromo-2-methylpropane, shows C-H stretching vibrations between approximately 2845 and 2975 cm⁻¹ and C-H bending vibrations in the 1270 to 1480 cm⁻¹ region. researchgate.net For "Ethane, 2-bromo-1,1,1-trimethoxy-," the presence of the three methoxy groups would likely result in strong C-O stretching bands, typically observed in the region of 1000-1300 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, generally between 500 and 600 cm⁻¹.
A hypothetical table of expected ATR-IR absorption bands for "Ethane, 2-bromo-1,1,1-trimethoxy-" is presented below based on characteristic functional group frequencies.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibrational Mode |
| C-H (alkane) | 2850-3000 | Stretching |
| C-H (alkane) | 1350-1480 | Bending |
| C-O (ether/orthoester) | 1000-1300 | Stretching |
| C-Br (bromoalkane) | 500-600 | Stretching |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The chromophores in "Ethane, 2-bromo-1,1,1-trimethoxy-" are the C-Br and C-O single bonds. These saturated bonds primarily undergo σ → σ* transitions, which require high energy and thus absorb in the far UV region, typically below 200 nm. Consequently, this compound is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). The primary utility of UV-Vis spectroscopy in the analysis of this compound would be to detect the presence of any unsaturated impurities that do absorb in this range.
Chromatographic Separation and Analysis Techniques
Chromatographic methods are indispensable for separating "Ethane, 2-bromo-1,1,1-trimethoxy-" from reaction mixtures, quantifying its concentration, and identifying any impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis and purity assessment of "Ethane, 2-bromo-1,1,1-trimethoxy-." While specific HPLC methods for this compound are not documented, a reverse-phase (RP) HPLC method would likely be suitable. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.
For related bromo-compounds, such as 2-bromo-1-ethanol, RP-HPLC methods have been developed using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. acs.org A similar approach could be adapted for "Ethane, 2-bromo-1,1,1-trimethoxy-." Detection could be achieved using a refractive index detector (RID) due to the lack of a strong UV chromophore, or by mass spectrometry (MS) for greater sensitivity and structural information. For orthoester-containing compounds, care must be taken to avoid hydrolysis on the column, which can sometimes be prevented by conditioning the column with a non-nucleophilic base in the mobile phase.
A hypothetical HPLC method for "Ethane, 2-bromo-1,1,1-trimethoxy-" is outlined in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | Refractive Index Detector (RID) or Mass Spectrometer (MS) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. For the analysis of "Ethane, 2-bromo-1,1,1-trimethoxy-," a UPLC method would offer significant advantages, particularly for resolving closely related impurities.
The principles of separation would be similar to HPLC, likely employing a C18 stationary phase and an acetonitrile/water mobile phase. The higher pressures and faster flow rates characteristic of UPLC would substantially reduce the analysis time. UPLC systems are almost always coupled with mass spectrometry (UPLC-MS), which would provide invaluable data for peak identification and impurity characterization. In the analysis of complex mixtures containing orthoesters, UPLC-MS has proven to be a powerful tool.
X-ray Diffraction Analysis
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would provide invaluable data. For a related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, X-ray diffraction revealed a monoclinic crystal system with specific unit cell dimensions. A similar analysis for "Ethane, 2-bromo-1,1,1-trimethoxy-" would definitively establish its solid-state architecture and intermolecular interactions.
A hypothetical data table for a future X-ray diffraction analysis is presented below.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |
| Volume (V) | ? ų |
| Molecules per Unit Cell (Z) | ? |
| Calculated Density (Dx) | ? g/cm³ |
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Solid-State Structure
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, Ethane, 2-bromo-1,1,1-trimethoxy-.
While experimental data for the target compound is not available, the principles of the technique allow for a theoretical understanding of the structural insights that could be gleaned from such an analysis. If suitable single crystals of Ethane, 2-bromo-1,1,1-trimethoxy- were to be grown and analyzed, the resulting data would provide invaluable information.
The analysis would begin with the selection of a high-quality single crystal, which would then be mounted on a goniometer and subjected to a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in a specific pattern. This diffraction pattern is meticulously recorded by a detector as the crystal is rotated.
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, would be processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice. For Ethane, 2-bromo-1,1,1-trimethoxy-, this would reveal the dimensions (a, b, c) and angles (α, β, γ) of its unit cell. Further computational analysis would lead to the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.
The ultimate outcome of a single-crystal X-ray diffraction experiment is the elucidation of the precise atomic coordinates within the unit cell. This allows for the construction of a detailed molecular model, from which critical geometric parameters can be extracted.
Hypothetical Crystallographic Data Table for Ethane, 2-bromo-1,1,1-trimethoxy-
In the absence of experimental data, the following table illustrates the type of information that would be obtained from a successful single-crystal X-ray diffraction study. The values presented are purely hypothetical and serve as an example of a typical crystallographic data table.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₁₁BrO₃ |
| Formula Weight | 200.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 978.5 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.358 |
| Absorption Coefficient (mm⁻¹) | 3.752 |
| F(000) | 400 |
| Temperature (K) | 293(2) |
| R-factor | 0.045 |
| wR-factor | 0.112 |
This detailed structural information would allow researchers to unambiguously confirm the connectivity of the atoms in Ethane, 2-bromo-1,1,1-trimethoxy- and to analyze its conformational preferences in the solid state. The data would also reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal.
Computational Chemistry and Theoretical Studies of Ethane, 2 Bromo 1,1,1 Trimethoxy
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic structure and energy of molecules.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For Ethane (B1197151), 2-bromo-1,1,1-trimethoxy-, DFT calculations would be instrumental in understanding its stability and reactivity. By calculating the electron density, one can identify regions of the molecule that are electron-rich or electron-deficient, which in turn predicts sites susceptible to nucleophilic or electrophilic attack. The presence of three electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom creates a complex electronic environment that DFT can effectively model.
Theoretical studies on related compounds, such as 2-bromo-1,1-dimethoxyethane (B145963) and 2-chloro-1,1,1-trimethoxyethane, can provide a basis for what to expect. nih.govsigmaaldrich.com For instance, the carbon atom bonded to the bromine is expected to be electrophilic, making it a likely site for nucleophilic substitution reactions. The stability of the molecule would be influenced by the balance between the steric hindrance of the bulky methoxy groups and the electronic effects of the substituents.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govripublication.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For Ethane, 2-bromo-1,1,1-trimethoxy-, the HOMO is likely to be localized on the bromine atom and the oxygen atoms of the methoxy groups, which have lone pairs of electrons. The LUMO is expected to be associated with the antibonding orbital of the C-Br bond. The energy of these frontier orbitals, and thus the HOMO-LUMO gap, would be influenced by the interplay of the electron-donating methoxy groups and the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap compared to a non-halogenated analogue would indicate increased reactivity.
| Parameter | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high due to lone pairs on Br and O |
| LUMO Energy | Relatively low due to the C-Br antibonding orbital |
| HOMO-LUMO Gap | Moderately small, suggesting significant reactivity |
The rotation around the C-C single bond in Ethane, 2-bromo-1,1,1-trimethoxy- leads to different spatial arrangements of the atoms, known as conformations. Conformational analysis, often performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. youtube.com
For this molecule, the staggered conformations are expected to be more stable than the eclipsed conformations due to reduced steric strain. youtube.com Furthermore, stereoelectronic effects, such as the gauche effect, might play a significant role. The gauche effect describes the tendency of certain substituents to prefer a gauche arrangement (a 60° dihedral angle) over an anti arrangement (a 180° dihedral angle). In this case, interactions between the lone pairs of the oxygen atoms and the antibonding orbital of the C-Br bond could stabilize certain gauche conformations.
Molecular Dynamics Simulations for Solvent and Temperature Effects
Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent, and at different temperatures. nih.gov For Ethane, 2-bromo-1,1,1-trimethoxy-, MD simulations could be used to study how the solvent affects its conformational preferences and reactivity. The polarity of the solvent would likely have a significant impact on the stability of different conformers and the transition states of reactions involving this molecule. Temperature changes can also influence the population of different conformers and the rates of chemical reactions.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state. By characterizing the geometry and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism and predict reaction rates. For Ethane, 2-bromo-1,1,1-trimethoxy-, modeling reactions such as nucleophilic substitution or elimination would be of particular interest. The calculations would likely show how the trimethoxymethyl group influences the stability of carbocation intermediates or the geometry of the transition state.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For Ethane, 2-bromo-1,1,1-trimethoxy-, DFT calculations could predict the chemical shifts of the protons and carbons in its NMR spectrum. The predicted IR spectrum would show characteristic vibrational frequencies for the C-H, C-O, and C-Br bonds. Comparing these predicted spectra with experimental data would provide strong evidence for the molecule's structure.
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| ¹H NMR | Signals for the CH₂Br and OCH₃ protons with specific chemical shifts and coupling patterns. |
| ¹³C NMR | Distinct signals for the C-Br, C(OCH₃)₃, and OCH₃ carbons. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching, C-O stretching, and C-Br stretching. |
Applications and Synthetic Utility in Specialized Chemical Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The dual functionality of Ethane (B1197151), 2-bromo-1,1,1-trimethoxy- renders it a versatile building block for the synthesis of complex molecules. The bromine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups. Concurrently, the orthoester group can be hydrolyzed under acidic conditions to an aldehyde, which can then undergo further reactions such as Wittig olefination, reductive amination, or condensation reactions. This latent aldehyde functionality, protected as an orthoester, allows for sequential reaction strategies where the bromine is reacted first, followed by the unmasking and transformation of the aldehyde group. This versatility is crucial in the construction of intricate molecular architectures where precise control over reactivity is paramount.
Precursor for Advanced Organic Scaffolds
The reactivity profile of Ethane, 2-bromo-1,1,1-trimethoxy- makes it a suitable precursor for a variety of advanced organic scaffolds that are central to many areas of chemical research and development.
Construction of Heterocyclic Compounds (e.g., Thiazoles, Oxazolines)
Thiazoles: The synthesis of thiazole (B1198619) rings, a common motif in many biologically active compounds, can be achieved through the Hantzsch thiazole synthesis. researchgate.netresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. Ethane, 2-bromo-1,1,1-trimethoxy- , while not a ketone itself, can be considered a synthetic equivalent of a bromo-substituted carbonyl compound. Upon hydrolysis, it would yield bromoacetaldehyde (B98955), a highly reactive α-haloaldehyde suitable for the Hantzsch synthesis. The reaction with a thioamide, such as thiourea , would lead to the formation of a 2-aminothiazole (B372263) derivative. This indirect route, using the orthoester as a stable precursor to the reactive aldehyde, can be advantageous in multi-step syntheses.
Oxazolines: 2-Oxazolines are another important class of heterocycles, often used as chiral ligands in asymmetric catalysis and present in some natural products. A common synthetic route to oxazolines involves the cyclization of β-hydroxy amides or the reaction of an aldehyde with a β-amino alcohol. Ethane, 2-bromo-1,1,1-trimethoxy- can serve as a precursor to bromoacetaldehyde, which can then be used in reactions with amino alcohols to form an intermediate that cyclizes to the oxazoline (B21484) ring. The bromine atom can also be displaced by a nucleophile prior to or after the formation of the heterocyclic ring, adding to the synthetic flexibility.
Synthesis of Substituted Aromatic and Heteroaromatic Systems
The introduction of functionalized side chains to aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. Ethane, 2-bromo-1,1,1-trimethoxy- can be utilized in electrophilic aromatic substitution reactions, such as the Friedel-Crafts reaction. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com Under the influence of a Lewis acid, the orthoester can generate a stabilized carbocation that can then be attacked by an electron-rich aromatic or heteroaromatic ring. This would result in the formation of a new carbon-carbon bond and the introduction of a 2,2,2-trimethoxyethyl group onto the aromatic system. Subsequent hydrolysis of the orthoester would provide an acetaldehyde-substituted aromatic compound, a valuable intermediate for further functionalization.
Assembly of Polyfunctionalized Molecules
The presence of two distinct reactive sites in Ethane, 2-bromo-1,1,1-trimethoxy- makes it an ideal starting material for the assembly of polyfunctionalized molecules. The differential reactivity of the C-Br bond and the orthoester group allows for a stepwise introduction of complexity. For instance, the bromine atom can be displaced by a nucleophile in an SN2 reaction, and the orthoester can then be hydrolyzed to an aldehyde, which can undergo a separate set of transformations. This orthogonal reactivity is a powerful tool in the hands of a synthetic chemist, enabling the construction of molecules with multiple, precisely placed functional groups. The related compound, 1-bromo-2-(2-methoxyethoxy)ethane (B10149) , also showcases the utility of bifunctional bromo-ethers in synthesis. sigmaaldrich.com
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motifs that can be accessed from Ethane, 2-bromo-1,1,1-trimethoxy- are prevalent in many pharmaceutical and agrochemical compounds.
Contribution to the Synthesis of Active Pharmaceutical Ingredients (APIs) and Therapeutic Agents
Table 2: Representative Synthetic Transformations
| Starting Material | Reagent(s) | Product Type | Potential Application |
| Ethane, 2-bromo-1,1,1-trimethoxy- | Thiourea, then acid workup | 2-Aminothiazole derivative | Heterocyclic synthesis |
| Ethane, 2-bromo-1,1,1-trimethoxy- | β-Amino alcohol, then cyclization | Oxazoline derivative | Ligand synthesis, natural product synthesis |
| Benzene | Ethane, 2-bromo-1,1,1-trimethoxy-, Lewis Acid | Aryl-substituted orthoester | Synthesis of substituted aromatics |
| Nucleophile (e.g., R-OH, R-NH2) | Ethane, 2-bromo-1,1,1-trimethoxy- | Substituted orthoester | Introduction of functionalized side-chains |
Role in the Preparation of Agrochemical Precursors
While the inherent reactivity of the bromo and orthoester moieties suggests potential applications in the synthesis of agrochemicals, detailed research findings or specific examples of the use of Ethane, 2-bromo-1,1,1-trimethoxy- in the preparation of agrochemical precursors are not extensively documented in publicly available scientific literature. The general utility of bromo compounds in introducing specific functional groups into a molecule is a well-established principle in agrochemical research. However, direct evidence linking this particular compound to the synthesis of commercial or developmental agrochemicals remains limited.
Specific Examples in Drug Intermediate Synthesis (e.g., Aprepitant Intermediate)
The application of Ethane, 2-bromo-1,1,1-trimethoxy- as a key intermediate in the synthesis of various drugs and therapeutic agents has been noted in a general context. cymitquimica.com Its structure lends itself to the formation of diverse molecular scaffolds.
One documented application is its use as an intermediate in the synthesis of 3,6-Bis(2-hydroxyethyl)-2-pyrazinepropanoic Acid. cymitquimica.com This highlights its role as a building block in creating substituted heterocyclic compounds, which are prevalent in many pharmaceutical agents.
However, a specific role for Ethane, 2-bromo-1,1,1-trimethoxy- in the synthesis of the Aprepitant intermediate is not described in the available literature. Aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist, involves a complex synthesis with several key intermediates. While bromo- and methoxy-containing compounds are common in pharmaceutical synthesis, a direct and documented utilization of Ethane, 2-bromo-1,1,1-trimethoxy- for this specific purpose could not be verified through extensive literature searches.
The potential of this compound in specialized synthesis is evident from its structure, but further research and documentation are needed to fully elucidate its specific contributions to the fields of agrochemical and pharmaceutical development.
Compound Information
| Compound Name |
| Ethane, 2-bromo-1,1,1-trimethoxy- |
| Trimethyl bromoorthoacetate |
| bromo-orthoacetic acid trimethyl ester |
| 3,6-Bis(2-hydroxyethyl)-2-pyrazinepropanoic Acid |
| Aprepitant |
| 1,1,1-trimethoxyethane |
| Bromine |
Chemical Data
| Identifier | Value |
| IUPAC Name | 2-bromo-1,1,1-trimethoxyethane |
| CAS Number | 40070-40-4 |
| Molecular Formula | C₅H₁₁BrO₃ |
| Molecular Weight | 199.04 g/mol |
| Synonyms | Trimethyl bromoorthoacetate, bromo-orthoacetic acid trimethyl ester |
Future Research Directions and Unexplored Avenues for Ethane, 2 Bromo 1,1,1 Trimethoxy
Discovery of Novel Reaction Pathways and Catalytic Systems
The exploration of novel reaction pathways for "Ethane, 2-bromo-1,1,1-trimethoxy-" is a fertile ground for chemical innovation. Future research will likely focus on leveraging the dual reactivity of the bromo and trimethoxymethyl groups. A significant area of interest lies in the development of novel catalytic systems that can selectively activate and functionalize this molecule.
Transition metal catalysis, a cornerstone of modern organic synthesis, offers a vast toolkit for forging new bonds. For instance, palladium- and nickel-catalyzed cross-coupling reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing carbon. mdpi.com The development of bespoke ligand systems will be crucial to control the selectivity and efficiency of these transformations.
Furthermore, rhodium-catalyzed reactions, known for their utility in C-H functionalization and the formation of ether linkages, present another exciting avenue. acs.orgthieme-connect.comcanberra.edu.au Investigating the potential of rhodium catalysts to mediate novel cyclization or rearrangement reactions involving the orthoester functionality could lead to the synthesis of unique heterocyclic scaffolds.
Copper catalysis also holds considerable promise. Copper(I) bromide, for example, is a versatile catalyst for a range of organic transformations, including atom transfer radical polymerization and cross-dehydrogenative couplings. wikipedia.orgresearchgate.net Exploring the use of copper-based catalytic systems could unlock new modes of reactivity for "Ethane, 2-bromo-1,1,1-trimethoxy-". chemicalbook.com
| Catalytic System | Potential Reaction Type | Anticipated Outcome |
| Palladium/Nickel with Custom Ligands | Cross-coupling Reactions | Formation of new C-C and C-heteroatom bonds |
| Rhodium Complexes | C-H Functionalization, Cyclizations | Synthesis of complex ethers and heterocycles |
| Copper(I) Bromide | Atom Transfer Radical Reactions | Novel polymerization and coupling products |
Development of Sustainable and Economically Viable Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies. Future research on "Ethane, 2-bromo-1,1,1-trimethoxy-" must prioritize the development of sustainable and economically viable synthetic methodologies. This includes exploring alternative, greener routes to the compound itself and its derivatives.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. A key future direction will be the exploration of electrochemical synthesis methods. organic-chemistry.org Electrosynthesis can offer a milder and more environmentally friendly alternative for the preparation of orthoesters and their halogenated derivatives.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The application of advanced in-situ spectroscopic techniques will be instrumental in monitoring the transformations of "Ethane, 2-bromo-1,1,1-trimethoxy-" in real-time.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates, the consumption of reactants, and the emergence of products as the reaction progresses. mt.commt.comrsc.org This real-time data allows for precise control over reaction parameters and facilitates rapid optimization.
Mass spectrometry-based techniques also offer a powerful tool for online reaction monitoring, providing high selectivity and the ability to analyze complex reaction mixtures. acs.org The coupling of these in-situ analytical methods with automated reaction platforms can accelerate the discovery and development of new reactions and processes involving "Ethane, 2-bromo-1,1,1-trimethoxy-".
| Spectroscopic Technique | Information Gained | Impact on Research |
| In-situ FTIR/Raman | Real-time functional group changes, reaction kinetics | Rapid optimization of reaction conditions |
| In-situ NMR | Structural elucidation of intermediates and products | Detailed mechanistic understanding |
| Mass Spectrometry | Identification of transient species, reaction profiling | Elucidation of complex reaction pathways |
Exploration of New Chemical Space through Derivatization and Functionalization
"Ethane, 2-bromo-1,1,1-trimethoxy-" serves as a versatile scaffold for the exploration of new chemical space. Its functional handles allow for a wide range of derivatization and functionalization reactions, leading to the creation of novel molecules with potentially interesting properties.
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules. nih.gov By systematically modifying the orthoester and bromo-substituted positions of the molecule, a vast array of new compounds can be generated. For example, the orthoester can be hydrolyzed to the corresponding ester or transformed into other functional groups, while the bromine atom can be substituted with various nucleophiles or participate in cross-coupling reactions.
The strategic functionalization of this building block can lead to the synthesis of novel fragments for drug discovery, new materials with unique properties, and probes for chemical biology. sciencedaily.com The goal is to move beyond the known reactivity and explore uncharted areas of chemical space. bohrium.com
Addressing Research Gaps in Efficiency and Selectivity of Transformations
While the potential of "Ethane, 2-bromo-1,1,1-trimethoxy-" is significant, there are research gaps that need to be addressed to fully realize its utility. A primary challenge lies in achieving high levels of efficiency and selectivity in its transformations.
Future research should focus on developing highly selective catalysts that can differentiate between the various reactive sites within the molecule and its derivatives. For instance, achieving regioselective and stereoselective functionalization is a key objective. nih.gov This will require a deep understanding of the reaction mechanisms and the factors that govern selectivity.
Q & A
Q. What spectroscopic methods are recommended for characterizing 2-bromo-1,1,1-trimethoxy-ethane, and how can contradictory spectral data be resolved?
Methodological Answer:
- Infrared (IR) Spectroscopy : Use a 10% CCl₄ solution for the 3800–1335 cm⁻¹ range and 10% CS₂ for 1335–450 cm⁻¹, with a DOW KBr foreprism-grating setup to resolve functional group vibrations. Discrepancies in peak assignments (e.g., methoxy vs. bromo stretches) should be cross-validated with computational IR simulations .
- Mass Spectrometry (Electron Ionization) : Analyze fragmentation patterns (e.g., loss of Br or methoxy groups) using high-resolution instruments. Compare with NIST reference spectra (ID: 153048) to resolve ambiguities in molecular ion identification .
- Data Reconciliation : For conflicting boiling point data (e.g., 339–340 K at 0.024 bar), replicate measurements under controlled pressure conditions and validate against CRC Handbook or Farchan Laboratories’ reported values .
Q. What safety protocols are critical for handling brominated ethane derivatives in laboratory settings?
Methodological Answer:
- Ventilation and PPE : Use fume hoods (≥100 fpm face velocity) and wear nitrile gloves, chemical goggles, and flame-resistant lab coats to prevent inhalation or dermal exposure .
- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at ≤4°C to minimize hydrolysis or photodegradation. Monitor for pressure buildup due to potential decomposition .
- Spill Management : Neutralize accidental releases with dry sand or vermiculite, avoiding water to prevent exothermic reactions. Dispose via EPA-approved hazardous waste facilities .
Advanced Research Questions
Q. How can reaction pathways involving 2-bromo-1,1,1-trimethoxy-ethane be optimized for regioselective substitution reactions?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and enhance nucleophilic attack at the brominated carbon. Conduct kinetic studies at 25–80°C to identify optimal temperature regimes .
- Catalysis : Screen Pd(0)/Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve yield. Monitor regioselectivity via HPLC or GC-MS, adjusting ligand steric bulk (e.g., triphenylphosphine vs. Xantphos) to direct substitution .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for competing pathways. Validate predictions with isotopic labeling (e.g., ¹³C-Br substitution) .
Q. What computational approaches are suitable for modeling the electronic structure of 2-bromo-1,1,1-trimethoxy-ethane to predict reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with GAFF force fields to model solvation effects and conformational flexibility. Analyze bond dissociation energies (BDEs) for Br-C and O-CH₃ bonds to identify weak points .
- Electronic Structure Analysis : Conduct Natural Bond Orbital (NBO) analysis at the MP2/cc-pVTZ level to quantify hyperconjugative interactions between bromine and methoxy groups. Correlate with experimental Hammett σₚ values for substituent effects .
- Crystallography : If single crystals are obtainable, refine X-ray diffraction data using SHELXL (v.2018/3) with a 0.80 Å resolution cutoff. Validate thermal displacement parameters against Hirshfeld surfaces .
Q. How can the thermal stability of 2-bromo-1,1,1-trimethoxy-ethane be systematically evaluated under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min from 25°C to 300°C under N₂. Monitor mass loss events to identify decomposition thresholds (e.g., methoxy group cleavage at ~150°C) .
- Differential Scanning Calorimetry (DSC) : Measure exothermic peaks under isothermal conditions (e.g., 100°C for 24 hrs) to detect autocatalytic decomposition. Compare with CRC Handbook phase-change data for analogous compounds .
- Kinetic Modeling : Apply the Friedman isoconversional method to DSC/TGA data to derive activation energies (Eₐ). Use Arrhenius plots to extrapolate shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
